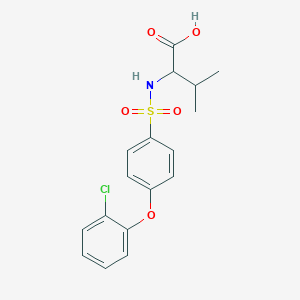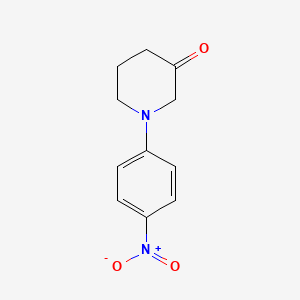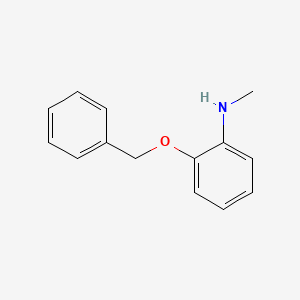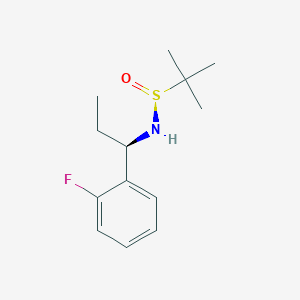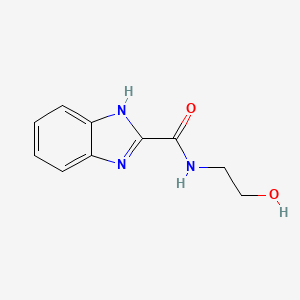
N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide
Vue d'ensemble
Description
N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used in various applications. It is an important intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners . It is also used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It can be used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .
Applications De Recherche Scientifique
PARP Inhibition in Cancer Therapy
- The nuclear enzyme poly(ADP-ribose) polymerase (PARP) facilitates the repair of DNA strand breaks. Inhibitors of PARP, including derivatives of 1H-benzimidazole-4-carboxamides, have clinical potential in cancer therapy by potentiating radiotherapy and the cytotoxicity of chemotherapy (White et al., 2000).
Antioxidant and Antiproliferative Activity
- Benzimidazole/benzothiazole-2-carboxamides with various substitutions have shown promising antioxidative and antiproliferative activities in vitro, highlighting their potential as cancer treatment agents (Cindrić et al., 2019).
Antimicrobial and Antioxidant Properties
- Benzimidazole carboxamide derivatives exhibit significant antimicrobial activity against various microorganisms and possess radical scavenging and ferrous ion chelating activity, demonstrating their potential as antimicrobial and antioxidant agents (Sindhe et al., 2016).
Drug Design and Molecular Analysis
- The role of iron complexation, strain, and water in the binding of benzimidazole inhibitors was crucial in understanding the structure-activity relationship for hypoxia-inducible factor prolyl hydroxylase 2 inhibitors, providing insights into drug design processes (Bembenek et al., 2019).
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-5-11-10(15)9-12-7-3-1-2-4-8(7)13-9/h1-4,14H,5-6H2,(H,11,15)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMBQNJNAYZVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

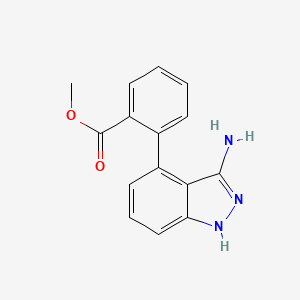
![5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B3103669.png)
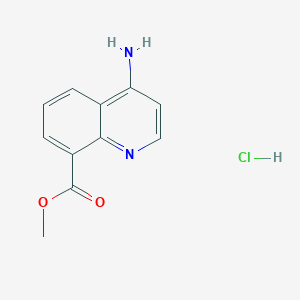
![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3103698.png)
![Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:3)](/img/structure/B3103705.png)
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
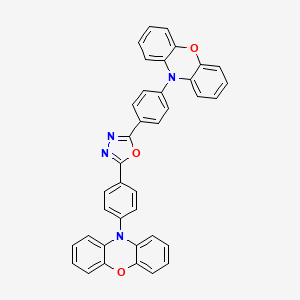
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)
